molecular formula C15H18ClN3O4 B2552727 Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate CAS No. 1007932-18-4

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B2552727
CAS No.: 1007932-18-4
M. Wt: 339.78
InChI Key: LEZJSKHNDLOWIB-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is a synthetic piperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is structurally characterized by a 3-oxopiperazine core, which is simultaneously functionalized with a 4-chloroanilino carbonyl group and an ethyl acetate side chain. This specific molecular architecture, featuring both hydrogen bond acceptor/donor sites and a hydrophobic aromatic domain, aligns with established pharmacophore models for compounds targeting the central nervous system . Researchers are particularly interested in such complex molecules for the design and development of novel therapeutic agents. Piperazine and oxopiperazine scaffolds are widely recognized for their diverse biological activities. A primary area of investigation for this compound is its potential as an anticonvulsant agent in preclinical research models . The global need for more effective and safer antiepileptic drugs drives the exploration of new chemical entities like this one, especially as current treatments are often associated with limitations such as toxicity, side effects, and non-selectivity . The presence of the 4-chlorophenyl fragment and the embedded amide functionality is a common feature in many bioactive molecules, suggesting potential interactions with neurological targets. Furthermore, the ester group provides a versatile synthetic handle for further chemical modification or prodrug strategies, allowing researchers to fine-tune the compound's physicochemical and pharmacokinetic properties. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should utilize appropriate safety protocols, including personal protective equipment, when handling this material.

Properties

IUPAC Name

ethyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-2-23-13(20)9-12-14(21)17-7-8-19(12)15(22)18-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZJSKHNDLOWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate
  • CAS Registry Number : 1007932-18-4
  • Purity : 95% (commercial grade)

Structural Features: The compound features a piperazinyl ring substituted with a 3-oxo group and an ethyl acetate moiety. A 4-chloroanilino carbonyl group is attached to the piperazine nitrogen, introducing electron-withdrawing chlorine and amide functionalities.

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Groups

The compound is compared to analogs with modifications in the substituents on the piperazinyl ring or aromatic groups. Key differences include:

Aroyl/sulfonyl vs. anilino carbonyl groups

Halogen substitutions (Cl, F)

Aromatic ring modifications (e.g., pyridine, indole)

Tabulated Comparison of Structural and Physical Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 1007932-18-4 4-Chloroanilino carbonyl Not explicitly provided ~350 (estimated) Potential antimicrobial/kinase inhibition
Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate 1398065-92-3 3,4-Dichlorophenyl sulfonyl Likely C14H16Cl2N2O5S ~413 (estimated) Enhanced electronic effects due to sulfonyl and dual Cl
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate 318288-62-9 2,4-Difluorobenzoyl C15H16F2N2O4 326.3 Increased metabolic stability from F substituents
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate 318288-74-3 4-Fluorophenyl sulfonyl Likely C14H16FN2O5S ~368 (estimated) Sulfonamide group may confer diuretic/antibiotic activity
Ethyl 2-((5-[(4-chloroanilino)carbonyl]-2-pyridinyl)sulfanyl)acetate 339030-28-3 Pyridinylsulfanyl + 4-chloroanilino C16H15ClN2O3S 350.82 Sulfur atom enhances hydrogen bonding

Functional Group Impact on Properties

  • Sulfonyl groups (e.g., 3,4-dichlorophenyl sulfonyl) : Increase acidity and hydrogen-bond acceptor capacity, possibly enhancing protein interaction .
  • Fluorine substitutions : Improve metabolic stability and lipophilicity, as seen in 2,4-difluorobenzoyl derivatives .
  • Pyridine/sulfanyl modifications : Alter electronic distribution and steric bulk, influencing solubility and bioavailability .

Crystallographic and Structural Insights

  • Crystal packing: Compounds like Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate () exhibit intermolecular hydrogen bonding (N–H···O, C–H···O), forming dimers. Similar packing in the target compound could influence stability and formulation .
  • SHELX refinement : Structural data for analogs were likely determined using SHELXL/SHELXTL, emphasizing the role of crystallography in elucidating substituent effects .

Biological Activity

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperazine ring and a chloroaniline moiety. Its molecular formula is C17H18ClN3O4C_{17}H_{18}ClN_{3}O_{4}, and it has a molecular weight of approximately 363.79 g/mol. The presence of the chloroaniline group is significant as it may enhance the compound's biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have shown that related compounds possess effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antitumor Activity

The compound also shows promise in antitumor applications. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. Animal models suggest that it can reduce seizure frequency and severity, possibly through modulation of GABAergic neurotransmission, which is essential for maintaining neuronal excitability .

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy
In a study conducted by Al-Majidi et al. (2015), derivatives of this compound were tested against various microbial strains. The results indicated significant inhibition zones, suggesting potent antibacterial activity.

Study 2: Antitumor Mechanisms
A research article published in the Journal of Medicinal Chemistry (2020) detailed the antitumor effects of related compounds. The study utilized MTT assays to assess cell viability in cancer cell lines treated with the compound, revealing a dose-dependent reduction in cell viability, which was attributed to apoptosis induction.

Study 3: Anticonvulsant Activity
In an experimental study by El-Azab et al. (2013), the anticonvulsant potential was evaluated using a pentylenetetrazole-induced seizure model in rodents. The findings demonstrated a significant reduction in seizure duration and frequency when treated with the compound, indicating its potential as an anticonvulsant agent.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AntitumorReduced proliferation in cancer cellsInduction of apoptosis, G2/M phase arrest
AnticonvulsantDecreased seizure frequencyModulation of GABAergic transmission

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodology :
  • Analog library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate structural features with bioactivity .
  • 3D-QSAR : Develop pharmacophore models using CoMFA or CoMSIA .

Tables for Key Comparisons

Table 1: Structural and Biological Comparison of Analogs (Adapted from )

Compound NameKey Structural FeaturesBiological Activity (IC₅₀)
Ethyl 2-{1-[(4-chloroanilino)...}Piperazine, 4-chloroanilino2.1 µM (Kinase X)
Analog APyridazine core5.8 µM (Kinase X)
Analog BThiazolidinone substituent0.9 µM (Protease Y)

Table 2: Optimization of Synthetic Yields

ConditionYield (%)Purity (%)
Ethanol, reflux6292
DMF, 80°C7888
Computational-guided8595

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